molecular formula C15H14BrNO3 B11992271 4-Bromo-2-((2,5-dimethoxy-phenylimino)-methyl)-phenol

4-Bromo-2-((2,5-dimethoxy-phenylimino)-methyl)-phenol

Katalognummer: B11992271
Molekulargewicht: 336.18 g/mol
InChI-Schlüssel: OMHHQSYZJNFGTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-((2,5-dimethoxy-phenylimino)-methyl)-phenol is a chemical compound that belongs to the class of brominated phenols It is characterized by the presence of a bromine atom at the 4-position and a phenylimino-methyl group at the 2-position of the phenol ring, with two methoxy groups at the 2 and 5 positions of the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-((2,5-dimethoxy-phenylimino)-methyl)-phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 2,5-dimethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the imine linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-((2,5-dimethoxy-phenylimino)-methyl)-phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-((2,5-dimethoxy-phenylimino)-methyl)-phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-((2,5-dimethoxy-phenylimino)-methyl)-phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom and imine group can modulate the compound’s reactivity and binding affinity. These interactions can influence various biological processes, such as enzyme activity and signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar structural features but different functional groups.

    2,5-Dimethoxy-4-bromophenethylamine: Another related compound with similar aromatic substitution patterns.

Uniqueness

4-Bromo-2-((2,5-dimethoxy-phenylimino)-methyl)-phenol is unique due to the presence of both the imine and phenol functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C15H14BrNO3

Molekulargewicht

336.18 g/mol

IUPAC-Name

4-bromo-2-[(2,5-dimethoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C15H14BrNO3/c1-19-12-4-6-15(20-2)13(8-12)17-9-10-7-11(16)3-5-14(10)18/h3-9,18H,1-2H3

InChI-Schlüssel

OMHHQSYZJNFGTF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)OC)N=CC2=C(C=CC(=C2)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.